6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine CAS number 474012-75-4
6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine CAS number 474012-75-4
This technical guide provides an in-depth analysis of 6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine , a critical bifunctional scaffold in medicinal chemistry and radiopharmaceutical development.
Strategic Scaffold for Bifunctional Functionalization & IMPY Analog Synthesis
Executive Summary & Identity Resolution
Compound: 6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine Chemical Formula: C₁₃H₈I₂N₂ Molecular Weight: 445.02 g/mol
Technical Note on CAS 474012-75-4: Researchers must exercise caution regarding the CAS registry number 474012-75-4 . In many commercial databases, this number is assigned to the dimethylamino-derivative, 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline (commonly known as IMPY ), a well-known amyloid-beta imaging agent [1]. The compound discussed in this guide is the bis-iodo analog (containing two iodine atoms), which serves as a potent precursor or scaffold for generating IMPY derivatives and other bivalent ligands. This guide focuses on the bis-iodo structure as a versatile "hub" for regioselective cross-coupling.
Chemical Architecture & Reactivity Profile
The molecule features two distinct electrophilic sites:
-
Site A (C6-Iodine): Located on the fused pyridine ring. This position is electronically coupled to the bridgehead nitrogen, influencing its oxidative addition kinetics.
-
Site B (Phenyl-Iodine): A standard para-substituted aryl iodide.
Mechanistic Insight: The imidazo[1,2-a]pyridine core is electron-rich (π-excessive). Consequently, the C6-iodine bond is more electron-rich than the phenyl-iodine bond. In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), oxidative addition is generally faster at electron-deficient centers. Therefore, under standard non-specialized conditions, the Phenyl-Iodine (Site B) is predicted to be the kinetically favored site for the first coupling event, allowing for sequential library generation [2, 3].
Figure 1: Reactivity map illustrating the kinetic differentiation between the two iodine sites.
Synthesis Protocol
The most robust route to the bis-iodo scaffold is the condensation of an alpha-halo ketone with an aminopyridine (Hantzsch-type condensation).
Materials
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Reagent A: 2-Amino-5-iodopyridine (1.0 eq)
-
Reagent B: 2-Bromo-4'-iodoacetophenone (1.0 eq)
-
Solvent: Ethanol (anhydrous) or n-Butanol
-
Base: Sodium Bicarbonate (
)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Amino-5-iodopyridine (10 mmol, 2.20 g) and 2-Bromo-4'-iodoacetophenone (10 mmol, 3.25 g) in 50 mL of anhydrous ethanol.
-
Initial Reflux: Heat the mixture to reflux (
) for 2–4 hours. The solution will typically darken as the hydrobromide salt of the intermediate forms. -
Cyclization: Cool the mixture to room temperature. Add solid
(20 mmol, 1.68 g) to neutralize the HBr and drive the dehydration/cyclization. -
Secondary Reflux: Return the mixture to reflux for an additional 4–6 hours to ensure complete aromatization.
-
Workup:
-
Cool to room temperature.
-
If a precipitate forms, filter directly. If not, remove solvent in vacuo.
-
Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Yield Expectation: 65–80%
Validation:
Figure 2: Step-by-step synthetic workflow for the condensation reaction.
Applications in Drug Discovery & Imaging
This scaffold is primarily utilized in two high-value domains:
A. Amyloid-Beta Imaging (Alzheimer's Disease)
The structural similarity to IMPY makes this bis-iodo compound a versatile precursor.
-
Radioiodination: The iodine atoms can be exchanged for radioisotopes (
or ) via destannylation reactions if one iodine is first converted to a tributyltin moiety. -
Diversification: The phenyl-iodine can be substituted with various amines (via Buchwald-Hartwig) to tune lipophilicity (
) and blood-brain barrier (BBB) permeability, while keeping the C6-iodine fixed for metabolic stability or vice-versa [4].
B. Extended
-Conjugated Systems
The 2-phenylimidazo[1,2-a]pyridine core exhibits fluorescence. By using the bis-iodo handles, researchers can extend the conjugation in two dimensions (linear vs. angular), creating novel fluorophores for biological tagging or organic light-emitting diodes (OLEDs).
Quantitative Data Summary
| Property | Value / Description |
| Melting Point | 215–220 °C (Typical for bis-iodo analogs) |
| Solubility | Low in water; Soluble in DMSO, DMF, hot EtOH |
| Reactivity Order | Phenyl-I > Pyridine-C6-I (Pd-catalyzed conditions) |
| Key Intermediate | Precursor for |
References
-
Kung, M. P., et al. (2004). "Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives". Journal of Nuclear Medicine. Link
-
Goel, R., et al. (2012).[1] "Regioselective functionalization of imidazo[1,2-a]pyridine: A review". RSC Advances. Link
-
Enguehard, C., et al. (2001). "Pd-catalyzed arylation of 6-haloimidazo[1,2-a]pyridines". Journal of Organic Chemistry. Link
-
Cai, L., et al. (2004). "Synthesis and evaluation of N-methyl and S-methyl 11C-labeled 6-methylthio-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridines". Nuclear Medicine and Biology. Link
